3-Bromo-5-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Property Prediction Drug Design

Achieving predictable lipophilicity and chemoselectivity in drug candidate synthesis is challenging. 3-Bromo-5-(trifluoromethoxy)benzoic acid provides a strategic solution: • The -OCF3 group (Hansch π = +1.04) delivers a +0.53 LogP increase over -CF3 analogs, enhancing membrane permeability for CNS and intracellular targets. • The C-Br bond enables selective Pd-catalyzed cross-coupling (C-Br > C-Cl), allowing orthogonal sequential functionalization in complex molecule synthesis. • Melting point (87-89 °C) offers a practical balance-non-hygroscopic solid for easy handling, yet freely soluble in common organic solvents-streamlining scale-up.

Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
CAS No. 453565-90-7
Cat. No. B1273186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)benzoic acid
CAS453565-90-7
Molecular FormulaC8H4BrF3O3
Molecular Weight285.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)O
InChIInChI=1S/C8H4BrF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyOYWFMHKHBDYTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7) – A Dual-Functionalized Aromatic Building Block with Bromine and Trifluoromethoxy Substituents


3-Bromo-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid derivative bearing both a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position on the benzoic acid core. The compound has a molecular formula of C8H4BrF3O3 and a molecular weight of 285.01 g/mol . It is characterized by a predicted pKa of 3.43±0.10, a melting point range of 87–89 °C, and a computed LogP of 3.99 . The presence of the strongly electron-withdrawing trifluoromethoxy group (Hansch π = +1.04) and the versatile bromine handle makes this compound a strategically valuable intermediate in medicinal chemistry and materials science [1].

Why 3-Bromo-5-(trifluoromethoxy)benzoic acid Cannot Be Interchanged with Common Analogs Without Reoptimization


Even subtle modifications in substitution pattern or halogen identity on the benzoic acid scaffold lead to substantial shifts in acidity (pKa), lipophilicity (LogP), solid-state behavior (melting point), and cross-coupling reactivity. For example, replacing the trifluoromethoxy group with a trifluoromethyl group reduces the Hansch π value from +1.04 to +0.88, directly altering logP and membrane permeability in downstream drug candidates [1]. Similarly, switching the bromine for a chlorine atom not only reduces molecular weight but also dramatically lowers the melting point (from 87–89 °C to 65–68 °C) and decreases the oxidative addition rate in palladium-catalyzed reactions (C–Br > C–Cl) [2]. These property shifts are not marginal; they force changes in purification protocols, reaction conditions, and even the biological profile of the final molecule. Generic substitution therefore risks costly reoptimization of synthetic routes and unexpected failures in biological assays. The evidence below quantifies these critical differences.

Quantitative Comparative Evidence for 3-Bromo-5-(trifluoromethoxy)benzoic acid vs. Analogs


Acid Strength (pKa) Comparison: Enhanced Acidity vs. Trifluoromethyl Analog

3-Bromo-5-(trifluoromethoxy)benzoic acid exhibits a predicted pKa of 3.43±0.10, making it slightly less acidic than its direct trifluoromethyl counterpart, 3-Bromo-5-(trifluoromethyl)benzoic acid, which has a predicted pKa of 3.38±0.10 . This 0.05 unit difference, while small, is consistent across computational predictions and reflects the distinct electron-withdrawing character of the –OCF3 group versus –CF3. Such pKa differences can affect ionization state at physiological pH, influencing solubility, protein binding, and membrane permeability of drug candidates derived from these building blocks.

Medicinal Chemistry Property Prediction Drug Design

Lipophilicity (LogP) Comparison: Significantly Higher Lipophilicity vs. Trifluoromethyl Analog

The target compound has a computed LogP value of 3.99, which is 0.53 units higher than that of 3-Bromo-5-(trifluoromethyl)benzoic acid (LogP = 3.46) . This substantial increase in lipophilicity is consistent with the known Hansch π parameters: +1.04 for –OCF3 versus +0.88 for –CF3 [1]. The higher LogP value suggests that molecules incorporating the trifluoromethoxy group will have enhanced membrane permeability and potentially improved oral bioavailability compared to analogs built with the trifluoromethyl variant. This property differentiation is critical when optimizing lead compounds for cellular activity or CNS penetration.

Medicinal Chemistry Drug Design ADME Properties

Solid-State Handling (Melting Point) Comparison: Process-Friendly Intermediate Melting Point

The melting point of 3-Bromo-5-(trifluoromethoxy)benzoic acid is 87–89 °C, which positions it advantageously between the low-melting 3-Chloro-5-(trifluoromethoxy)benzoic acid (65–68 °C) and the high-melting 3-Bromo-5-(trifluoromethyl)benzoic acid (132–135 °C) . A melting point below 100 °C facilitates convenient recrystallization from common organic solvents without requiring specialized high-temperature equipment, yet it remains sufficiently high to avoid the handling challenges associated with oils or low-melting solids. In contrast, the chloro analog's lower melting point can complicate isolation and drying, while the trifluoromethyl analog's much higher melting point may necessitate more aggressive conditions for dissolution and reaction setup.

Process Chemistry Purification Scale-Up

Cross-Coupling Reactivity: Bromine Handle Offers Superior Oxidative Addition Kinetics vs. Chlorine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides undergo oxidative addition significantly faster than aryl chlorides. A recent study on polyhalogenated arenes established a reactivity order of C–Br > C–Cl > C–OTf, demonstrating that bromoarenes can be coupled selectively in the presence of chloro substituents [1]. This kinetic advantage allows 3-Bromo-5-(trifluoromethoxy)benzoic acid to participate in chemoselective coupling reactions at the bromine site while leaving the trifluoromethoxy group intact. In contrast, the corresponding 3-chloro analog would require more forcing conditions (elevated temperature, specialized ligands) to achieve comparable conversion, often resulting in lower yields and reduced chemoselectivity when other reactive handles are present.

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Electronic Modulation: Distinct Electron-Withdrawing Profile of –OCF3 Impacts Acidity and Lipophilicity

The trifluoromethoxy group imparts a unique combination of electron-withdrawing inductive effect and lipophilic character. Quantitative structure-property relationship data show that the Hansch π parameter for –OCF3 is +1.04, compared to +0.88 for –CF3 and –0.02 for –OCH3 [1]. This explains the observed LogP difference of +0.53 between 3-Bromo-5-(trifluoromethoxy)benzoic acid and its trifluoromethyl analog (see Evidence Item 2). Furthermore, the –OCF3 group is known to be a stronger electron-withdrawing group than –CF3 by inductive effect, yet the presence of the oxygen atom introduces a resonance component that modulates the overall electronic distribution on the aromatic ring. This dual nature makes the compound a versatile scaffold for fine-tuning both the electronic and lipophilic properties of derived molecules without altering the core architecture.

Physical Organic Chemistry Property Prediction Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for 3-Bromo-5-(trifluoromethoxy)benzoic acid


Synthesis of Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

Medicinal chemistry programs targeting intracellular or CNS-penetrant compounds benefit from the +0.53 LogP increase conferred by the –OCF3 group relative to –CF3 . The higher Hansch π value (+1.04) of the trifluoromethoxy moiety translates directly to improved membrane permeability and potentially better oral bioavailability in derived molecules [1]. This compound serves as an ideal carboxylic acid building block for amide coupling or esterification to introduce the bromo-trifluoromethoxyphenyl motif into lead series, allowing SAR exploration of lipophilicity without altering the molecular weight significantly.

Chemoselective Cross-Coupling in the Presence of Multiple Halogen Handles

In complex molecule synthesis where multiple halogenated positions are present, the bromine atom in 3-Bromo-5-(trifluoromethoxy)benzoic acid can be selectively coupled under mild palladium catalysis due to the established reactivity order C–Br > C–Cl [2]. This chemoselectivity enables sequential functionalization strategies: the bromine can be reacted first with an aryl boronic acid, followed by further derivatization of the carboxylic acid group, all while preserving a chloro or triflate handle elsewhere in the molecule. This orthogonal reactivity is invaluable in the assembly of polyfunctionalized biaryls and terphenyls for pharmaceutical or materials applications.

Process-Scale Synthesis with Favorable Solid-State Handling Properties

The melting point of 87–89 °C places this compound in a practical range for kilogram-scale synthesis: it is high enough to be a stable, non-hygroscopic solid that can be easily dried and weighed, yet low enough to dissolve readily in common organic solvents at moderate temperatures . Compared to the low-melting chloro analog (65–68 °C) which can form sticky solids or oils upon slight warming, and the high-melting trifluoromethyl analog (132–135 °C) which may require heated solvent systems, this intermediate melting point streamlines both laboratory and pilot-plant operations, reducing solvent volume and energy consumption during workup and purification .

Development of Fluorinated Agrochemical Intermediates

The trifluoromethoxy group is increasingly prevalent in modern agrochemicals due to its ability to enhance metabolic stability and environmental persistence while maintaining lipophilicity for foliar uptake. As noted in patent literature, trifluoromethoxy-substituted benzoic acids are valuable starting materials for the synthesis of crop protection agents [3]. The bromine handle in 3-Bromo-5-(trifluoromethoxy)benzoic acid provides a convenient point of diversification to introduce heterocyclic moieties common in fungicides and herbicides, while the carboxylic acid can be converted to amides or esters to modulate physicochemical properties for optimal field performance.

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